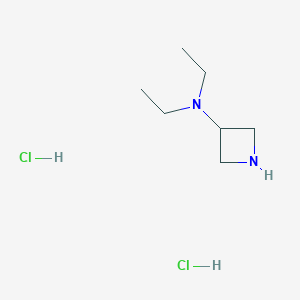

N,N-diethylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-diethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9(4-2)7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVHMVVZYZMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598700 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55438-75-0 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of N,N-diethylazetidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N,N-Diethylazetidin-3-amine dihydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in various chemical reactions such as:

- Oxidation : Forms corresponding N-oxides.

- Reduction : Converts to secondary amines.

- Substitution : Participates in nucleophilic substitution reactions.

Biology

In biological research, this compound is explored for its potential as a ligand in biochemical assays and its role in studying enzyme interactions. Its structural properties suggest interactions with neurotransmitter systems, particularly histamine receptors, which are vital in conditions like sleep disorders and ADHD.

Medicine

The compound is investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its potential applications include:

- Antiplasmodial Activity : Related compounds have shown significant activity against Plasmodium falciparum, indicating possible use in malaria treatment.

- Histamine H₃ Receptor Antagonism : Some derivatives exhibit promising inhibitory effects on H₃ receptor activity, suggesting modifications could enhance efficacy.

Industrial Applications

N,N-Diethylazetidin-3-amine dihydrochloride is also employed in the development of new materials and as a catalyst in various chemical reactions due to its unique structural properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antiplasmodial Activity : A study demonstrated that related compounds exhibited significant antiplasmodial activity against Plasmodium falciparum, suggesting potential for malaria treatment.

- Histamine H₃ Receptor Antagonism : Research evaluated various derivatives for their ability to inhibit H₃ receptor activity, revealing some with IC₅₀ values in the nanomolar range.

- Toxicology Studies : Preliminary toxicological assessments indicated that similar compounds exhibited manageable safety profiles in animal models, paving the way for further clinical investigations.

Mechanism of Action

The mechanism of action of N,N-diethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites on enzymes, altering their activity, and affecting downstream biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

Key structural analogs are listed below, with similarity scores derived from computational or empirical comparisons (Table 1):

Table 1. Structural analogs of N,N-diethylazetidin-3-amine dihydrochloride. Similarity scores reflect differences in substituents and charge states.

Key Observations:

- Substituent Effects : The substitution of ethyl groups (N,N-diethyl) with methyl (N,N-dimethyl) reduces the similarity score from 1.00 to 0.83. This substitution increases molecular weight by ~28 g/mol and may enhance lipophilicity, affecting membrane permeability in biological systems .

- Charge State: Monohydrochloride analogs (e.g., N,N-Diethylazetidin-3-amine hydrochloride, CAS 1190322-61-2) exhibit slightly lower similarity (0.95) compared to the dihydrochloride form, suggesting differences in solubility and ionic interactions .

Physicochemical Properties

- Solubility : The dihydrochloride salt form improves aqueous solubility compared to freebase analogs. For example, N,N-Dimethylazetidin-3-amine dihydrochloride (CAS 124668-49-1) is readily soluble in water, while its freebase may require organic solvents .

- Thermal Stability : Dihydrochloride salts generally exhibit higher melting points due to ionic lattice stabilization. For instance, 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS 5407-04-5) has a melting point of 141–144°C , whereas N,N-diethylazetidin-3-amine dihydrochloride’s exact melting point is unspecified but likely higher due to its larger molecular weight .

Biological Activity

N,N-Diethylazetidin-3-amine dihydrochloride, with the CAS number 149088-16-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 201.14 g/mol

- Structure : The compound features a diethyl group attached to an azetidine ring, contributing to its pharmacological profile.

N,N-Diethylazetidin-3-amine dihydrochloride is believed to interact with various neurotransmitter systems, particularly those involving histamine receptors. Compounds that modulate these receptors have shown promise in treating conditions such as sleep disorders and attention deficit hyperactivity disorder (ADHD) .

Antihistaminic Properties

Research indicates that N,N-diethylazetidin-3-amine dihydrochloride may act as a histamine H₃ receptor antagonist. Histamine H₃ receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and modulation of various physiological processes. By antagonizing these receptors, the compound could potentially enhance wakefulness and cognitive function .

Anticonvulsant Effects

A study focused on the synthesis and evaluation of new compounds similar to N,N-diethylazetidin-3-amine dihydrochloride reported promising anticonvulsant activity. The mechanism involves modulation of neurotransmitter release, which could be beneficial in managing epilepsy and other seizure-related disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of N,N-diethylazetidin-3-amine dihydrochloride:

- Antiplasmodial Activity : Related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, indicating potential use in malaria treatment .

- Histamine H₃ Receptor Antagonism : A series of compounds were evaluated for their ability to inhibit H₃ receptor activity, with some showing IC₅₀ values in the nanomolar range. This suggests that modifications to the azetidine structure could enhance receptor binding and efficacy .

- Toxicology Studies : Preliminary toxicological assessments indicated that compounds similar to N,N-diethylazetidin-3-amine dihydrochloride exhibited manageable safety profiles in animal models, paving the way for further clinical investigations .

Data Table of Biological Activities

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and structure of N,N-diethylazetidin-3-amine dihydrochloride?

Methodological Answer:

To confirm structural integrity and purity, use a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify the azetidine ring, diethylamine substituents, and hydrochloride counterions.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥98% .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]+ or [M-Cl]+ ions).

- Elemental Analysis : Validate stoichiometry of carbon, hydrogen, nitrogen, and chloride .

Basic Question: How should researchers safely handle and store N,N-diethylazetidin-3-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood or well-ventilated area .

- Storage : Keep in a tightly sealed container under dry, cool conditions (2–8°C). Protect from light and moisture to prevent decomposition .

- Spill Management : Collect spills with a vacuum or damp brush, dispose as hazardous waste per local regulations .

Advanced Question: What strategies optimize the synthetic yield of N,N-diethylazetidin-3-amine dihydrochloride while minimizing byproducts?

Methodological Answer:

- Route Selection : Start from azetidin-3-amine via nucleophilic substitution with diethylamine under inert atmosphere. Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Perform column chromatography (silica gel, ethyl acetate/methanol gradient) to isolate the free base. Convert to dihydrochloride by adding HCl in anhydrous ether .

- Byproduct Mitigation : Monitor reaction progress with TLC. Quench unreacted diethylamine with acetic acid before crystallization .

Advanced Question: How can researchers resolve contradictions between in vitro and in vivo antimicrobial activity data for this compound?

Methodological Answer:

- Mechanistic Studies : Test bacterial efflux pump inhibition (e.g., using PAβN dihydrochloride as a comparator) to assess if resistance mechanisms explain in vitro-in vivo discrepancies .

- Bioavailability Analysis : Measure compound stability in physiological buffers (pH 7.4, 37°C) and serum protein binding via ultrafiltration .

- In Vivo Models : Use burn wound or systemic infection models (e.g., murine P. aeruginosa) with tissue-specific pharmacokinetics to correlate efficacy .

Advanced Question: What computational or experimental approaches are used to study structure-activity relationships (SAR) of azetidine-based analogs like this compound?

Methodological Answer:

- Molecular Docking : Model interactions with bacterial targets (e.g., penicillin-binding proteins) using software like AutoDock Vina. Validate with mutagenesis studies .

- Analog Synthesis : Modify the azetidine ring (e.g., substituents at C3) or vary alkyl groups on the diethylamine. Compare minimal inhibitory concentrations (MICs) against gram-positive/negative strains .

- QSAR Modeling : Train machine learning models on logP, polar surface area, and MIC data to predict new analogs .

Basic Question: What are the key stability challenges for this compound, and how are they addressed in long-term studies?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the azetidine ring under acidic/alkaline conditions or oxidation of amine groups. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

- Stabilization : Lyophilize the compound for storage. Add antioxidants (e.g., BHT) to formulations and use amber vials to prevent photodegradation .

Advanced Question: How can isotopic labeling (e.g., deuterium) aid in tracing the metabolic fate of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.